molecular formula C10H9ClN2O3 B12440931 1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester CAS No. 89438-39-1

1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester

Cat. No.: B12440931
CAS No.: 89438-39-1
M. Wt: 240.64 g/mol
InChI Key: IECBZHJWTYEIPN-UHFFFAOYSA-N
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Description

1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chloro substituent at the 6th position, a carbonyl group at the 3rd position, and an ethyl ester functional group. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and condensation reactions.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced through electrophilic substitution reactions. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylic acid group can be converted to an ethyl ester through esterification reactions using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chloro substituent with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound may act by:

    Inhibition of Enzymes: It can inhibit enzymes involved in key biological pathways, leading to therapeutic effects.

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carboxylic acid: Lacks the chloro substituent and ethyl ester group.

    6-Chloro-1H-indazole: Lacks the carboxylic acid and ethyl ester groups.

    1H-Indazole-1-carboxylic acid, ethyl ester: Lacks the chloro substituent.

Uniqueness

1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester is unique due to the combination of its chloro substituent, carbonyl group, and ethyl ester functional group. This unique structure contributes to its distinct chemical reactivity and biological activity.

Properties

CAS No.

89438-39-1

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

ethyl 6-chloro-3-oxo-2H-indazole-1-carboxylate

InChI

InChI=1S/C10H9ClN2O3/c1-2-16-10(15)13-8-5-6(11)3-4-7(8)9(14)12-13/h3-5H,2H2,1H3,(H,12,14)

InChI Key

IECBZHJWTYEIPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C=CC(=C2)Cl)C(=O)N1

Origin of Product

United States

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